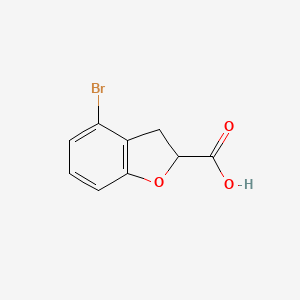

4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) of this compound is predicted to exhibit distinct signals corresponding to its unique substituents:

- Aromatic protons : A doublet at δ 7.50–7.60 ppm (H-5, meta to bromine) and a doublet of doublets at δ 7.30–7.40 ppm (H-6, ortho to bromine and adjacent to H-5).

- Dihydrofuran protons : A multiplet at δ 3.10–3.30 ppm (H-3a and H-3b) and a triplet at δ 4.80–4.90 ppm (H-2, coupled to H-3).

- Carboxylic acid proton : A broad singlet at δ 12.0–12.5 ppm (exchangeable with D₂O).

Carbon-13 NMR (¹³C NMR) would reveal:

- C=O group : A peak at δ 170–175 ppm.

- Aromatic carbons : δ 120–140 ppm (C-4, C-5, C-6, C-7), with C-4 (bearing bromine) deshielded to δ 130–135 ppm.

- Oxygenated carbons : δ 70–80 ppm (C-2, C-3).

Table 2: Predicted NMR Chemical Shifts

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-5 | 7.50–7.60 | d (J=8.5 Hz) | Aromatic, meta to Br |

| H-6 | 7.30–7.40 | dd | Aromatic, ortho to Br |

| H-2 | 4.80–4.90 | t | Chiral center |

| H-3a/H-3b | 3.10–3.30 | m | Dihydrofuran methylene |

| COOH | 12.0–12.5 | bs | Carboxylic acid |

| C=O | 170–175 | - | Carbonyl carbon |

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectroscopy provides critical insights into functional groups:

- O-H stretch : Broad band at 2500–3300 cm⁻¹ (carboxylic acid dimer).

- C=O stretch : Strong absorption at 1680–1720 cm⁻¹.

- C-Br stretch : Medium intensity peak at 500–600 cm⁻¹.

- C-O-C asymmetric stretch : 1200–1300 cm⁻¹ (furan ring).

The absence of sp² C-H stretches above 3000 cm⁻¹ confirms saturation at positions 2 and 3 of the furan ring.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 241.9584 ([M-H]⁻), consistent with the molecular formula C₉H₆BrO₃⁻. Characteristic fragmentation pathways include:

- Loss of CO₂ (44 Da) to yield m/z 197.9705 ([M-H-CO₂]⁻).

- Cleavage of the C-Br bond, producing m/z 162.0423 (C₉H₇O₃⁺).

- Retro-Diels-Alder fragmentation of the benzofuran core, generating m/z 121.0284 (C₇H₅O⁺).

Table 3: Major Mass Spectral Fragments

| m/z | Ion Formula | Fragmentation Pathway |

|---|---|---|

| 241.9584 | C₉H₆BrO₃⁻ | Molecular ion |

| 197.9705 | C₈H₆BrO⁻ | Loss of CO₂ |

| 162.0423 | C₉H₇O₃⁺ | C-Br bond cleavage |

| 121.0284 | C₇H₅O⁺ | Retro-Diels-Alder decomposition |

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO3 |

|---|---|

Molecular Weight |

243.05 g/mol |

IUPAC Name |

4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C9H7BrO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |

InChI Key |

URAQPWNKENLHSS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C1C(=CC=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Design

A key intermediate is 4-bromo-2-hydroxybenzaldehyde (CAS: 1895984-35-6), which serves as the foundational building block. This compound is reacted with ethyl bromoacetate in the presence of a base, typically sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃), to form an ester intermediate. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization to form the dihydrobenzofuran ring.

Example Reaction Pathway:

- Condensation :

$$ \text{4-Bromo-2-hydroxybenzaldehyde} + \text{ethyl bromoacetate} \xrightarrow{\text{NaOEt, EtOH}} \text{ethyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate} $$ - Hydrolysis :

$$ \text{Ester intermediate} \xrightarrow{\text{HCl, H₂O}} \text{this compound} $$

Optimization of Cyclization Conditions

Cyclization efficiency depends on the base and solvent system. Sodium ethoxide in ethanol at reflux (78°C) achieves higher yields (78–80%) compared to potassium carbonate in dimethylformamide (DMF). Prolonged reaction times (>12 hours) minimize side products such as open-chain esters.

Table 1: Comparative Yields Under Different Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOEt | EtOH | 78 | 78 |

| K₂CO₃ | DMF | 100 | 65 |

| DBU | THF | 60 | 70 |

Bromination of Preformed Dihydrobenzofuran Carboxylic Acids

Direct bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid offers an alternative route, though regioselectivity challenges necessitate careful optimization.

Electrophilic Aromatic Substitution

Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 4-position of the benzene ring. The reaction is typically conducted at 0–25°C to suppress di- or polybromination. The carboxylic acid group at the 2-position acts as a meta-directing group, favoring bromination at the 4-position.

Example Reaction:

$$ \text{2,3-Dihydro-1-benzofuran-2-carboxylic acid} + \text{Br₂} \xrightarrow{\text{AcOH, 25°C}} \text{this compound} $$

Challenges and Mitigation Strategies

- Regioselectivity : Competing bromination at the 5- or 7-positions is minimized by using dilute bromine solutions (0.1–0.5 M).

- Side Reactions : Over-bromination is avoided by stoichiometric control (1:1 molar ratio of substrate to Br₂).

Table 2: Bromination Efficiency with Different Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | AcOH | 25 | 60 |

| NBS | CCl₄ | 40 | 55 |

| HBr/H₂O₂ | H₂O/EtOH | 50 | 50 |

Alternative Synthetic Routes

Bromomalonic Acid Cyclocondensation

A less common approach involves reacting 4-bromo-2-hydroxybenzaldehyde with bromomalonic acid in the presence of phosphorus oxychloride (POCl₃). This method forms the benzofuran ring and introduces the carboxylic acid group in a single step.

Reaction Scheme:

$$ \text{4-Bromo-2-hydroxybenzaldehyde} + \text{bromomalonic acid} \xrightarrow{\text{POCl₃}} \text{this compound} $$

Enzymatic Hydrolysis of Esters

Recent advancements explore enzymatic hydrolysis of ester intermediates using lipases (e.g., Candida antarctica lipase B). This green chemistry approach achieves >90% conversion under mild conditions (pH 7, 37°C).

Industrial-Scale Production and Purification

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reaction control and scalability. A two-stage process—cyclization followed by hydrolysis—achieves an overall yield of 79% with >99.9% purity.

Purification Techniques

- Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials.

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate) isolates the pure compound for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanistic Insights :

-

The electron-withdrawing carboxylic acid group at position 2 activates the aromatic ring for NAS by stabilizing the transition state through resonance .

-

Copper(I) iodide catalyzes cross-coupling with Grignard reagents via a single-electron transfer (SET) mechanism.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Key Considerations :

-

The carboxylic acid group often requires protection (e.g., methyl ester) to prevent coordination with palladium catalysts .

-

Microwave-assisted Suzuki coupling reduces reaction times to <1 hour with comparable yields .

Esterification and Derivatization

The carboxylic acid group undergoes typical acid-catalyzed esterification.

Applications :

-

Ester derivatives serve as intermediates for further functionalization (e.g., reduction to alcohols).

-

Amide derivatives exhibit enhanced bioavailability in pharmacological studies .

Ring-Opening and Rearrangement Reactions

The dihydrobenzofuran ring undergoes base-mediated rearrangements.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Perkin rearrangement | NaOH, EtOH, Δ | Benzofuran-2-carboxylic acid derivative | 99% |

Mechanism :

-

Base-induced ring fission generates a dianion intermediate, followed by cyclization to form rearranged products .

Biological Activity Correlation

Derivatives of 4-bromo-2,3-dihydrobenzofuran-2-carboxylic acid demonstrate structure-activity relationships (SAR):

| Derivative | Bioactivity (IC₅₀) | Target | Source |

|---|---|---|---|

| 4-Phenyl-Suzuki product | 12 nM (CB₂ receptor agonist) | Neuropathic pain modulation | |

| Methyl ester | 8.2 µM (Antimicrobial) | Staphylococcus aureus |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that benzofuran derivatives, including 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, certain substituted benzofurans have demonstrated promising results against human ovarian cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structure allows for interactions with bacterial cell membranes, leading to potential applications in developing new antibiotics. Research has shown that modifications at specific positions on the benzofuran ring can enhance antibacterial efficacy against resistant strains.

Anti-Viral Potential

this compound has been studied for its potential as an anti-hepatitis C virus agent. Novel derivatives have shown promising activity in inhibiting viral replication, indicating a potential therapeutic avenue for treating hepatitis C infections.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various biologically active molecules through established synthetic routes. For example, it can be derived from the reaction of 5-bromobenzofuran with nitrophenol, followed by reduction and esterification processes. This utility in synthesis underscores its significance in medicinal chemistry and materials science.

Cosmetic Applications

Recent studies have explored the incorporation of benzofuran derivatives into cosmetic formulations due to their bioactive properties. The compound's antioxidant and anti-inflammatory effects make it a candidate for skin care products aimed at reducing signs of aging and improving skin health. Its ability to modulate biochemical pathways related to inflammation further supports its use in topical formulations .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and carboxylic acid group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Positional Isomers: 7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic Acid

A positional isomer, 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (C₉H₇BrO₃), differs in the bromine substitution at the 7-position instead of the 4-position.

Parent Compound: 2,3-Dihydro-1-benzofuran-2-carboxylic Acid

The non-brominated parent compound (C₉H₈O₃) is naturally occurring in Camellia sinensis (tea plants) and has been identified as a non-volatile metabolite. Its absence of bromine reduces molecular weight (152.15 g/mol vs. 255.06 g/mol for the brominated derivative) and alters solubility. The bromine atom in the 4-position enhances electrophilic reactivity, making the brominated derivative more suitable for Suzuki-Miyaura couplings compared to the parent .

Halogenated Benzoic Acid Derivatives: 4-Bromo-2,3-Difluorobenzoic Acid

4-Bromo-2,3-difluorobenzoic acid (C₇H₃BrF₂O₂) shares a carboxylic acid group and bromine but replaces the benzofuran core with a fluorinated benzene ring. This compound is widely used in agrochemical and pharmaceutical synthesis, where fluorine’s electron-withdrawing effects enhance metabolic resistance compared to the benzofuran analog .

Methyl-Substituted Analogs: 4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid

4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid (C₁₀H₇BrO₃) introduces a methyl group at the 2-position and shifts the carboxylic acid to the 7-position. This compound’s solubility in chloroform and DMSO contrasts with the dihydrobenzofuran derivative’s polar profile, suggesting divergent applications in medicinal chemistry .

Halogenated Phenols: 4-Bromo-2,6-dichlorophenol

4-Bromo-2,6-dichlorophenol (C₆H₃BrCl₂O) is a phenolic compound with bromine and chlorine substituents. Unlike the benzofuran derivative, it lacks a carboxylic acid group, reducing its acidity (pKa ~8–9 vs. ~2–3 for carboxylic acids). Its environmental persistence and toxicity, noted in contamination studies, highlight the ecological risks of polyhalogenated aromatics—a concern less documented for brominated benzofurans .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Substituent Position : Bromine at the 4-position (vs. 7-position) optimizes electronic effects for cross-coupling reactions in the benzofuran series .

- Halogenation vs. Functional Groups: Carboxylic acid derivatives (e.g., benzofurans, benzoic acids) exhibit higher acidity and versatility in synthesis compared to phenolic analogs .

- Steric and Solubility Effects : Methyl groups reduce solubility in polar solvents but enhance lipid membrane permeability, as seen in 4-bromo-2-methyl derivatives .

Biological Activity

4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is a notable compound within the benzofuran family, recognized for its diverse biological activities. This article explores its pharmacological potential, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a fused benzene and furan ring with a bromine atom at the 4-position and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 245.08 g/mol. The presence of these functional groups contributes to its unique reactivity and biological profile.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and interaction with DNA.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several benzofuran derivatives, including this compound, it was found to significantly inhibit the growth of leukemia (MOLT-4) and cervical carcinoma (HeLa) cells. The compound demonstrated selectivity towards cancer cells over normal cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MOLT-4 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | DNA interaction |

| HUVEC | 30.0 | Less toxic to normal cells |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains and fungi.

Antibacterial and Antifungal Effects

In vitro studies have reported the minimum inhibitory concentration (MIC) values for this compound against several pathogens:

| Microorganism | MIC Value (µM) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 12.5 |

| Pseudomonas aeruginosa | 20.0 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. Research indicates that it may modulate biochemical pathways associated with inflammation.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This activity highlights its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have shown that the presence of the bromine atom significantly enhances the biological activity of benzofuran derivatives. Modifications at various positions on the benzofuran ring can lead to variations in potency against cancer and microbial targets.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid?

The synthesis typically involves bromination of the parent 2,3-dihydrobenzofuran-2-carboxylic acid scaffold. A key method utilizes palladium-mediated cross-coupling reactions to introduce the bromine atom at the 4-position, as demonstrated in the synthesis of related melatonin receptor agonists . Alternative routes include microbial hydroxylation of precursor arylacetic acids, followed by cyclization and bromination . For ester-protected derivatives (e.g., methyl esters), bromination can be performed prior to hydrolysis to yield the carboxylic acid .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity of bromination (e.g., H NMR for aromatic protons, C NMR for carbonyl and bromine-substituted carbons). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms the carboxylic acid moiety (C=O stretch at ~1700 cm). Melting point analysis (e.g., 116–118°C for the parent compound) provides purity indicators .

Q. How does the bromine substituent influence the reactivity of the benzofuran scaffold?

The bromine atom at the 4-position acts as a directing group for electrophilic substitution and serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Heck reactions). Its electron-withdrawing nature increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks or further functionalization. This reactivity is critical in medicinal chemistry for generating analogs like sodium hydrogen exchange inhibitors .

Advanced Research Questions

Q. What strategies are effective for regioselective bromination of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives?

Regioselectivity is achieved using directing groups or steric control. For example, protecting the carboxylic acid as a methyl ester reduces electronic interference, allowing bromine (Br) or N-bromosuccinimide (NBS) to selectively target the 4-position. Solvent polarity (e.g., dichloromethane vs. acetic acid) and temperature modulation further refine selectivity. Computational modeling of electron density maps can predict optimal bromination sites .

Q. How can Pd-mediated cross-coupling reactions be optimized for functionalizing the 4-bromo position?

Optimization involves catalyst selection (e.g., Pd(PPh) for Suzuki couplings), ligand systems (e.g., XPhos for sterically hindered substrates), and base choice (KCO or CsCO). Solvent systems (toluene/water mixtures) and microwave-assisted heating enhance reaction rates and yields. Pre-activation of boronic acid partners via trifluoroborate salts improves stability and reactivity .

Q. What challenges arise in scaling up biotransformation methods for synthesizing this compound?

Microbial hydroxylation routes, while sustainable, face scalability issues due to low substrate tolerance and byproduct formation. Strain engineering (e.g., E. coli expressing cytochrome P450 enzymes) and fed-batch fermentation improve yields. Downstream processing requires efficient separation of the dihydrobenzofuran core from microbial metabolites, often via liquid-liquid extraction or column chromatography .

Methodological Notes

- Synthetic Design : Prioritize bromination after scaffold assembly to avoid side reactions with acid-sensitive intermediates.

- Data Contradictions : Discrepancies in melting points between parent and brominated derivatives (e.g., 257–260°C for 5-bromo analogs) highlight the need for rigorous recrystallization .

- Safety : Brominated compounds require handling in fume hoods due to potential lachrymatory effects, and storage at 2–8°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.